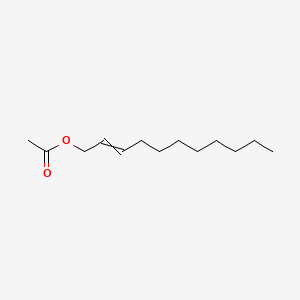
Undec-2-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-2-enyl acetate, also known as acetic acid undec-2-enyl ester, is an organic compound with the molecular formula C13H24O2. It is an ester formed from the reaction of undec-2-en-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Undec-2-enyl acetate can be synthesized through the esterification reaction between undec-2-en-1-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants, undec-2-en-1-ol and acetic acid, are continuously fed into the reactor. The reaction is catalyzed by an acidic ion-exchange resin, which provides a high surface area for the reaction to occur. The product is then separated and purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Undec-2-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undec-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Undec-2-en-1-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Undec-2-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of undec-2-enyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Undec-2-enyl acetate can be compared with other similar esters, such as:
Hex-2-enyl acetate: Similar in structure but with a shorter carbon chain.
Oct-2-enyl acetate: Also similar but with an eight-carbon chain.
Dec-2-enyl acetate: Similar with a ten-carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to hex-2-enyl acetate and oct-2-enyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
68480-27-3 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
[(E)-undec-2-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h10-11H,3-9,12H2,1-2H3/b11-10+ |
InChI-Schlüssel |
WITKTXDMHHYCJB-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCOC(=O)C |
Isomerische SMILES |
CCCCCCCC/C=C/COC(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCOC(=O)C |
Key on ui other cas no. |
68480-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















